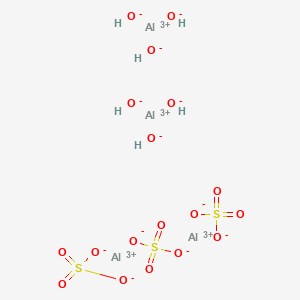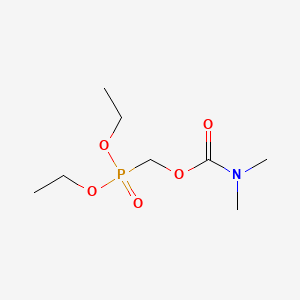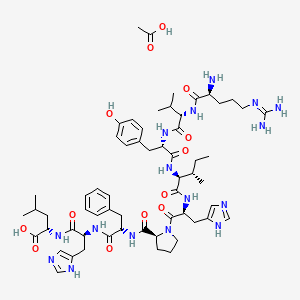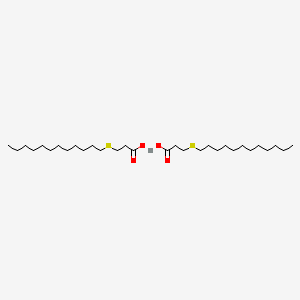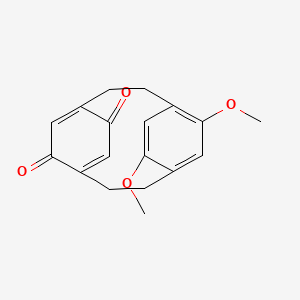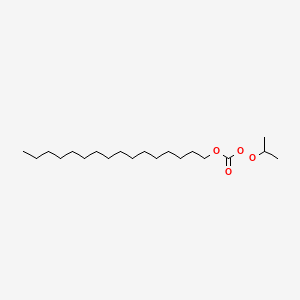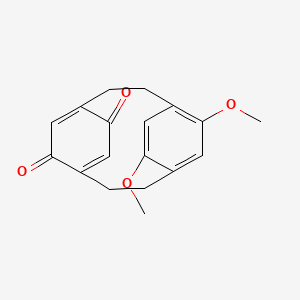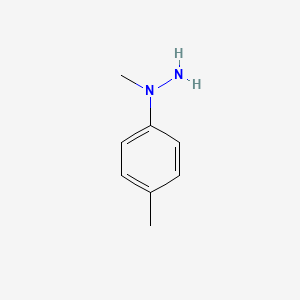
1-Methyl-1-(4-methylphenyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-(4-methylphenyl)hydrazine: is an organic compound with the molecular formula C8H12N2 . It is a derivative of hydrazine, where one of the nitrogen atoms is substituted with a methyl group and the other nitrogen atom is substituted with a 4-methylphenyl group. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
-
Aromatic Substitution: One common method for synthesizing N-Methyl-N-(4-methylphenyl)hydrazine involves the reaction of 4-methylphenylhydrazine with methyl iodide under basic conditions. The reaction typically proceeds as follows:
Reactants: 4-methylphenylhydrazine and methyl iodide
Conditions: Basic medium (e.g., sodium hydroxide) and solvent (e.g., ethanol)
Product: N-Methyl-N-(4-methylphenyl)hydrazine
-
Reductive Alkylation: Another method involves the reductive alkylation of 4-methylphenylhydrazine with formaldehyde and a reducing agent such as sodium borohydride. The reaction conditions are:
Reactants: 4-methylphenylhydrazine, formaldehyde, and sodium borohydride
Conditions: Solvent (e.g., methanol) and mild heating
Industrial Production Methods: Industrial production of N-Methyl-N-(4-methylphenyl)hydrazine typically follows similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-Methyl-N-(4-methylphenyl)hydrazine can undergo oxidation reactions to form corresponding azo compounds. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to form hydrazine derivatives. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: N-Methyl-N-(4-methylphenyl)hydrazine can participate in nucleophilic substitution reactions, where the hydrazine moiety is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles (e.g., halides, amines)
Major Products Formed:
Oxidation: Azo compounds
Reduction: Hydrazine derivatives
Substitution: Substituted hydrazine compounds
Applications De Recherche Scientifique
Chemistry: N-Methyl-N-(4-methylphenyl)hydrazine is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of azo dyes and other nitrogen-containing compounds.
Biology: In biological research, N-Methyl-N-(4-methylphenyl)hydrazine is used as a reagent for the modification of biomolecules. It can react with aldehydes and ketones to form hydrazones, which are useful in various biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals that target specific biological pathways. Its ability to form stable hydrazone derivatives makes it a valuable tool in drug design.
Industry: In the industrial sector, N-Methyl-N-(4-methylphenyl)hydrazine is used in the production of dyes, agrochemicals, and other specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.
Mécanisme D'action
The mechanism of action of N-Methyl-N-(4-methylphenyl)hydrazine involves its ability to form stable hydrazone derivatives with carbonyl compounds. This reaction is facilitated by the nucleophilic nature of the hydrazine moiety, which attacks the electrophilic carbonyl carbon. The resulting hydrazone derivatives can participate in further chemical reactions, making N-Methyl-N-(4-methylphenyl)hydrazine a versatile reagent in organic synthesis.
Comparaison Avec Des Composés Similaires
N-Methyl-N-phenylhydrazine: Similar structure but lacks the 4-methyl group on the phenyl ring.
4-Methylphenylhydrazine: Lacks the N-methyl group, making it less reactive in certain chemical reactions.
N-Methylhydrazine: Lacks the phenyl group, resulting in different chemical properties and reactivity.
Uniqueness: N-Methyl-N-(4-methylphenyl)hydrazine is unique due to the presence of both the N-methyl and 4-methylphenyl groups. This combination imparts specific chemical properties, such as increased nucleophilicity and stability, making it a valuable reagent in organic synthesis and industrial applications.
Propriétés
IUPAC Name |
1-methyl-1-(4-methylphenyl)hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-7-3-5-8(6-4-7)10(2)9/h3-6H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFIMQRAQOQZOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

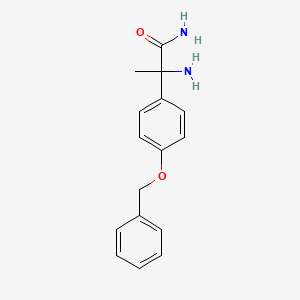
![4-Hydroxy-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B13750845.png)
